molecular formula C12H20ClNO2 B1481364 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one CAS No. 2090867-36-8

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one

Cat. No. B1481364
CAS RN: 2090867-36-8
M. Wt: 245.74 g/mol
InChI Key: QKURVNWAEYEYSM-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one, commonly referred to as HMAZ, is a chiral cyclic ketone with a hydroxyethyl side chain. It is an important synthetic intermediate used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. HMAZ is a versatile and cost-effective building block for the synthesis of chiral molecules, and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and natural products.

Scientific Research Applications

Synthesis and Crystal Structure of Spirocyclic Compounds Research has focused on synthesizing various spirocyclic compounds, including those related to 2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one. For instance, the synthesis of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate through condensation reactions and its structural analysis via single-crystal X-ray diffraction revealed a molecular structure comprising a planar furan ring, a cyclohexane ring in chair conformation, and two benzene rings (Wang et al., 2011). Similarly, the synthesis of new cyclohexane-1,3-dicarboxylates with multiple stereogenic centers through condensation reactions showcases the intricate chemical transformations achievable with spirocyclic frameworks (Arif M. Ismiyev et al., 2013).

Anticonvulsant Activity Spirocyclic compounds have been synthesized and evaluated for their potential anticonvulsant properties. For example, a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were developed, showing varied efficacy in anticonvulsant tests, highlighting the pharmacological relevance of spirocyclic structures in medicinal chemistry (J. Obniska et al., 2006).

Antimicrobial and Antiviral Applications Spirocyclic compounds have also been investigated for their antimicrobial and antiviral activities. Synthesis of novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one and their evaluation for antimicrobial activity against various pathogens demonstrated the potential of spirocyclic compounds in developing new antimicrobial agents (R. Singh et al., 2021). Additionally, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives and their evaluation against human coronaviruses and influenza viruses revealed promising antiviral candidates, emphasizing the versatility of spirocyclic scaffolds in antiviral drug development (Çağla Begüm Apaydın et al., 2019).

properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c13-6-11(16)14-7-10(8-15)12(9-14)4-2-1-3-5-12/h10,15H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKURVNWAEYEYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CC2CO)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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